7-(4-bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
7-(4-Bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 477241-03-5) is a pyrrolopyrimidine derivative characterized by a fused heterocyclic core substituted with aromatic and piperazine moieties. Its molecular formula is C₃₀H₂₈BrN₅, with a molecular weight of 538.48 g/mol . The structure includes:
- A 4-bromophenyl group at position 7, contributing halogen-mediated interactions.
- A phenyl group at position 5, enhancing aromatic stacking.
- A 4-(2,5-dimethylphenyl)piperazine at position 4, offering steric bulk and electron-donating effects.
The synthesis involves multi-step reactions, starting with the formation of the pyrrolopyrimidine core followed by sequential substitutions. Purification via chromatography ensures high yield and purity .
Properties
Molecular Formula |
C30H28BrN5 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28BrN5/c1-21-8-9-22(2)27(18-21)34-14-16-35(17-15-34)29-28-26(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)25-12-10-24(31)11-13-25/h3-13,18-20H,14-17H2,1-2H3 |
InChI Key |
CHTALCFJYRHABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromophenyl, dimethylphenyl, and phenyl substituents through various coupling reactions. Common reagents used in these steps include bromine, piperazine, and phenylboronic acid, under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Key Parameters of Selected Pyrrolopyrimidine Derivatives
Key Observations
B. Molecular Weight and Pharmacokinetics
- The target compound’s higher molecular weight (538.48 g/mol) may reduce membrane permeability compared to lighter analogs (e.g., 426.96 g/mol in ) but could improve target specificity .
Unique Advantages of the Target Compound
- Balanced Lipophilicity : Optimal logP (~7.03) supports both solubility and membrane penetration, addressing a common challenge in kinase inhibitor design .
Biological Activity
The compound 7-(4-bromophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 450.37 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays revealed that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 3.8 | G2/M phase arrest |
Neuroprotective Effects
In addition to its antitumor activity, this compound has shown neuroprotective effects in models of neurodegenerative diseases. Research indicates that it can protect dopaminergic neurons from oxidative stress and apoptosis, potentially through modulation of neurotrophic factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies against various bacterial strains demonstrated moderate to high inhibitory activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Dopamine Receptors : The compound acts as a modulator for dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders.
- Cell Cycle Regulation : It influences cell cycle checkpoints, leading to apoptosis in cancer cells through activation of caspases.
- Oxidative Stress Response : By enhancing the expression of antioxidant enzymes, it mitigates oxidative damage in neuronal cells.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound against multiple cancer types. The results indicated a promising therapeutic index and highlighted its potential as a lead compound for further development in oncology .
Case Study 2: Neuroprotection in Parkinson's Disease Models
In experiments using induced pluripotent stem cells (iPSCs), this compound demonstrated protective effects on dopaminergic neurons subjected to neurotoxic agents. The findings suggest its potential application in treating Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
